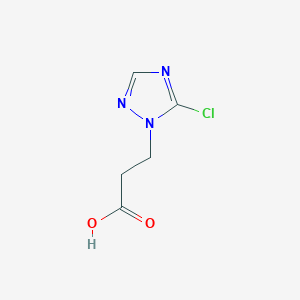

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C5H6ClN3O2 and a molecular weight of 175.57 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid”, has been reported in various studies . These compounds are synthesized using different methods, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

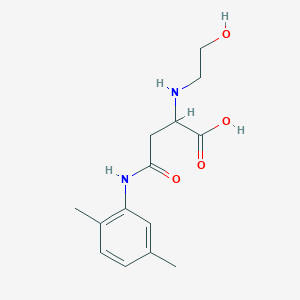

The molecular structure of “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” consists of a 1,2,4-triazole ring attached to a propanoic acid group . The presence of the 1,2,4-triazole ring makes this compound a unique heterocyclic compound .Chemical Reactions Analysis

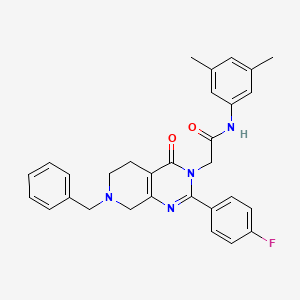

1,2,4-Triazole-containing scaffolds, such as “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” include a molecular weight of 175.57 and a molecular formula of C5H6ClN3O2 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications

Synthesis of 1,2,4-Triazole Derivatives

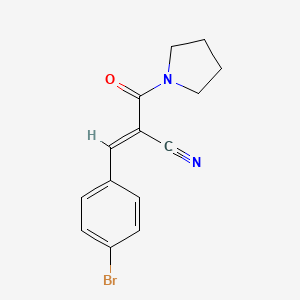

This compound can be used as a key synthetic precursor in the gram-scale synthesis of 3(5)-substituted, 1,3- and 1,5-disubstituted 1,2,4-triazole-derived building blocks . These building blocks are valuable for lead-oriented synthesis and have great potential for coordination chemistry .

Medicinal Chemistry

The 1,2,4-triazole motif, which includes “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid”, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs .

Antiviral Applications

Compounds with the 1,2,4-triazole motif have been used in the treatment of various viral diseases, including respiratory syncytial virus infection, hepatitis C, and COVID-19 .

Antifungal Applications

1,2,4-Triazole derivatives have also shown promise in the treatment of serious fungal infections .

Anticancer Agents

Novel 1,2,4-triazole derivatives, including “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid”, have shown promising cytotoxic activity against various human cancer cell lines .

Coordination Chemistry

1,2,4-Triazoles, especially those bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar triazole nucleus have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of cellular targets .

Mode of Action

Compounds with a similar triazole nucleus have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the diverse biological activities of compounds with a similar triazole nucleus, it can be inferred that these compounds may affect a wide range of biochemical pathways .

Result of Action

Compounds with a similar triazole nucleus have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-(5-chloro-1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVFRRHZRBEEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)Cl)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)

![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)

![7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2938251.png)